molecular formula C24H24N2O5 B11601301 Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11601301
M. Wt: 420.5 g/mol
InChI Key: MOUOENCRJFSTGP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of chromene and indole moieties, which are known for their diverse biological activities. The presence of multiple functional groups, including an amino group, a carboxylate ester, and a propynyl group, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step reactions. One common approach is to start with the preparation of the chromene and indole precursors separately, followed by their coupling to form the spiro compound. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium azide (NaN₃), thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can be compared with other similar compounds, such as:

    Spirooxindoles: Known for their diverse biological activities.

    Chromene derivatives: Studied for their antioxidant and anti-inflammatory properties.

    Indole derivatives: Investigated for their potential as anticancer agents.

The uniqueness of Ethyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-prop-2-ynylspiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C24H24N2O5/c1-5-11-26-15-10-8-7-9-14(15)24(22(26)29)18-16(27)12-23(3,4)13-17(18)31-20(25)19(24)21(28)30-6-2/h1,7-10H,6,11-13,25H2,2-4H3

InChI Key

MOUOENCRJFSTGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC#C)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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